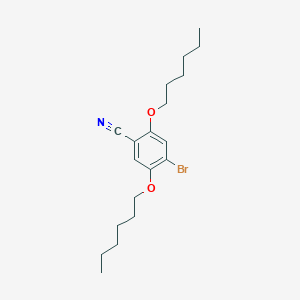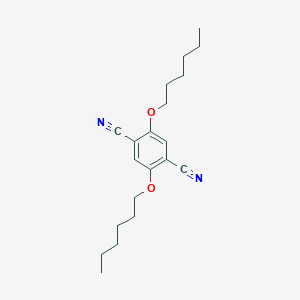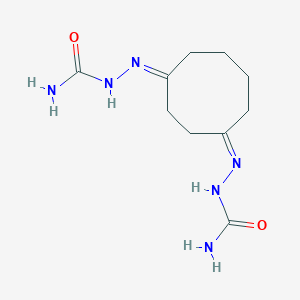
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTA-EG6 is a small molecule inhibitor of protein-protein interactions, which makes it a valuable tool in the study of various biological processes.
Wirkmechanismus
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide binds to a specific pocket on the surface of MDM2, preventing it from interacting with p53. This disruption of the MDM2-p53 interaction leads to an increase in p53 levels and activation of the p53 pathway, which ultimately results in cell death.
Biochemical and physiological effects:
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying this biological process. However, its potency and selectivity can also be a limitation, as it may not be effective in cells that do not overexpress MDM2. In addition, the synthesis of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is a complex process that requires expertise in organic chemistry, which can limit its accessibility to researchers.
Zukünftige Richtungen
As N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide continues to be studied, there are several future directions that could be explored. One potential direction is the development of derivatives of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide that have improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide in other diseases beyond cancer and inflammation. Overall, N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is a valuable tool in scientific research and has the potential to lead to new discoveries and treatments in the future.
Synthesemethoden
The synthesis of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide involves a multi-step process that starts with the condensation of 2-aminopyridine and 2-chlorobenzothiazole. The resulting intermediate is then subjected to a series of reactions, including oxidation and amidation, to yield the final product. The synthesis of N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide has been extensively studied in the context of cancer research. It has been shown to inhibit the interaction between two proteins, MDM2 and p53, which plays a critical role in the regulation of cell growth and apoptosis. By inhibiting this interaction, N-(1,3-benzothiazol-2-yl)-2-hydroxypyridine-3-carboxamide can induce cell death in cancer cells that overexpress MDM2, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
Molekularformel |
C13H9N3O2S |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9N3O2S/c17-11-8(4-3-7-14-11)12(18)16-13-15-9-5-1-2-6-10(9)19-13/h1-7H,(H,14,17)(H,15,16,18) |
InChI-Schlüssel |
PNIZGSUDLSBMPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CNC3=O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)

![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)

![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
